molecular formula C18H16BrFN2O2 B4046470 1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4046470
M. Wt: 391.2 g/mol
InChI Key: QQXHVPTUTBVXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). The molecule also contains bromophenyl and fluorophenyl groups, which are types of aromatic rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinedione ring and the introduction of the bromophenyl and fluorophenyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinedione ring, along with bromophenyl and fluorophenyl groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, as well as the pyrrolidinedione ring. Bromine and fluorine are both halogens, which are known for their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could impact the compound’s polarity, boiling point, and melting point .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on pyridonecarboxylic acids, such as the work by Egawa et al. (1984), explores the synthesis of compounds with modifications in cyclic amino groups, showing potential antibacterial activities. These studies highlight the importance of structural variations in developing new antibacterial agents and could provide a foundation for investigating the applications of "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione" in similar contexts (Egawa et al., 1984).

Characterization and Crystal Structure Analysis

The work by Sapnakumari et al. (2014) on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates the significance of crystal structure analysis in understanding the properties of synthesized compounds. Such analyses can inform the design and development of new compounds with desired properties, suggesting potential research directions for the compound (Sapnakumari et al., 2014).

Fluorescent pH Sensors

Yang et al. (2013) developed a heteroatom-containing organic fluorophore, illustrating the application of synthesized compounds in creating fluorescent pH sensors. This research indicates the potential for "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione" to be utilized in sensor development, given its structural complexity and the presence of functional groups that may interact with environmental stimuli (Yang et al., 2013).

Antimicrobial Activities

The study by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities showcases the potential for synthesized compounds to contribute to the development of new antimicrobial agents. Similar research could be applicable to "1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione," especially in exploring its efficacy against various microbial strains (Bayrak et al., 2009).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(4-bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2-fluorophenyl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(18(22)24)21-10-9-12-3-1-2-4-15(12)20/h1-8,16,21H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXHVPTUTBVXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione

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